molecular formula C14H20O2 B595721 2-(3-Tert-butylphenyl)-2-methylpropanoic acid CAS No. 1313712-10-5

2-(3-Tert-butylphenyl)-2-methylpropanoic acid

Cat. No. B595721
M. Wt: 220.312
InChI Key: UIEUGESJSVWLTM-UHFFFAOYSA-N
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Description

“2-(3-Tert-butylphenyl)-2-methylpropanoic acid” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

There is no specific information available on the synthesis of “2-(3-Tert-butylphenyl)-2-methylpropanoic acid”. However, related compounds have been synthesized through various methods456.



Molecular Structure Analysis

The molecular structure of “2-(3-Tert-butylphenyl)-2-methylpropanoic acid” is not explicitly available. However, related compounds such as “3-tert-Butylphenol” have been analyzed7.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(3-Tert-butylphenyl)-2-methylpropanoic acid”. However, related compounds have been involved in various chemical reactions89.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Tert-butylphenyl)-2-methylpropanoic acid” are not explicitly available. However, related compounds such as “3-tert-Butylphenol” have been analyzed7.


Scientific Research Applications

1. Asymmetric Synthesis

2-(3-Tert-butylphenyl)-2-methylpropanoic acid derivatives have been used in the field of asymmetric synthesis. For example, a study demonstrated the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, achieved through ruthenium-SYNPHOS®-catalyzed hydrogenation, utilizing simple and inexpensive precursors (Jeulin et al., 2007).

2. Chemoselectivity in Synthesis

This compound also plays a role in chemoselectivity in organic synthesis. For instance, tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters were reacted with aqueous KOH to access 2H-chromene-3-carboxylic acids, demonstrating a method that involves tandem conjugate addition, hydrolysis, and elimination steps (Faridoon et al., 2015).

3. Catalytic Activities

In the realm of catalysis, 2-(3-Tert-butylphenyl)-2-methylpropanoic acid derivatives have been employed. A research study explored the preparation and coordination properties, including catalytic activities, of bulky 2-methyl-3-thioxo-1,3-diphosphapropene derivatives (Liang et al., 2004).

4. Matrix-Assisted Laser Desorption/Ionization (MALDI)

One of the derivatives, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile, has been utilized as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS), proving beneficial for analyzing labile compounds like substituted fullerenes (Ulmer et al., 2000).

5. Studies on Formation and Degradation of Chloro Organic Compounds

Research on the formation and degradation of chloro organic compounds has also involved derivatives of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. A study demonstrated the oxidation of tert-butyl ethers in the presence of chloride ions, identifying compounds like 1,2-Dichloro-2-methylpropane among the reaction products (Cysewski et al., 2006).

6. Synthesis of Potent Marine Drugs

Lastly, derivatives of this compound have been explored for the synthesis of potent marine drugs. An example includes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Safety And Hazards

The safety and hazards of “2-(3-Tert-butylphenyl)-2-methylpropanoic acid” are not explicitly available. However, related compounds have been analyzed for their safety and hazards12.


Future Directions

There is no specific information available on the future directions of “2-(3-Tert-butylphenyl)-2-methylpropanoic acid”. However, related compounds have been discussed for their potential future directions57.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

2-(3-tert-butylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-7-6-8-11(9-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEUGESJSVWLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679957
Record name 2-(3-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Tert-butylphenyl)-2-methylpropanoic acid

CAS RN

1313712-10-5
Record name 2-(3-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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